3-chloro-N-cyclohexylpyrazin-2-amine
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Overview
Description
3-chloro-N-cyclohexylpyrazin-2-amine is a chemical compound with the molecular formula C10H14ClN3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexylpyrazin-2-amine typically involves the chlorination of pyrazin-2-amine followed by the introduction of a cyclohexyl group. One common method involves the reaction of pyrazin-2-amine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclohexylamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclohexylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-chloro-N-cyclohexylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. .
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexylpyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-cyclohexylpyrazin-2-amine:
Pyrazin-2-amine: The parent compound, which lacks the chlorine and cyclohexyl groups, but serves as a precursor for the synthesis of various derivatives.
3-bromo-N-cyclohexylpyrazin-2-amine: Another halogenated derivative with potentially different reactivity and applications.
Uniqueness
3-chloro-N-cyclohexylpyrazin-2-amine is unique due to the presence of both the chlorine atom and the cyclohexyl group. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14ClN3 |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-chloro-N-cyclohexylpyrazin-2-amine |
InChI |
InChI=1S/C10H14ClN3/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
InChI Key |
PQTGKCUKZABOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CN=C2Cl |
Origin of Product |
United States |
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